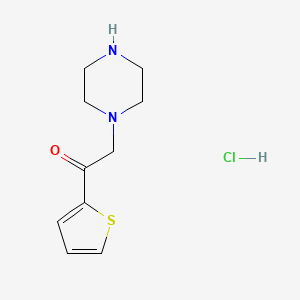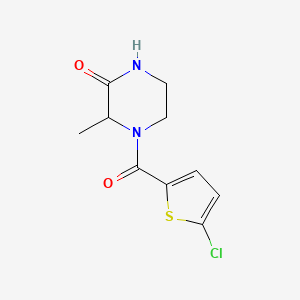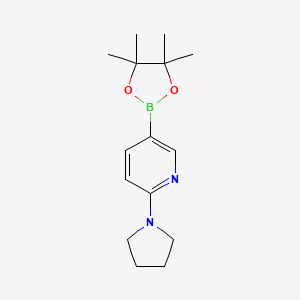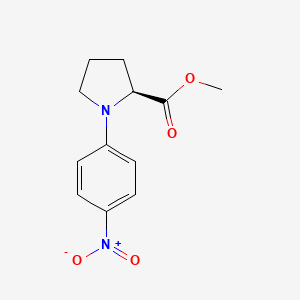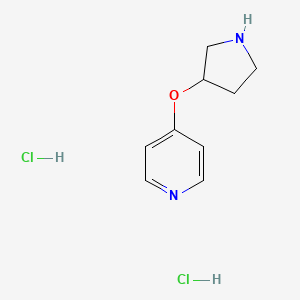
4-(Pyrrolidin-3-yloxy)pyridine dihydrochloride
説明
“4-(Pyrrolidin-3-yloxy)pyridine dihydrochloride” is a compound with the CAS Number: 1220040-28-7 . It has a molecular weight of 237.13 and its IUPAC name is 4-(pyrrolidin-3-yloxy)pyridine dihydrochloride . The compound is an off-white solid .
Molecular Structure Analysis
The InChI code for “4-(Pyrrolidin-3-yloxy)pyridine dihydrochloride” is 1S/C9H12N2O.2ClH/c1-4-10-5-2-8(1)12-9-3-6-11-7-9;;/h1-2,4-5,9,11H,3,6-7H2;2*1H . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
“4-(Pyrrolidin-3-yloxy)pyridine dihydrochloride” is an off-white solid . It has a molecular weight of 237.13 .科学的研究の応用
Molecular Docking and QSAR Studies
- Docking studies have been performed on derivatives similar to 4-(Pyrrolidin-3-yloxy)pyridine dihydrochloride, specifically targeting c-Met kinase inhibitors. These studies reveal insights into the molecular orientations and active conformations of these inhibitors, contributing to understanding their inhibitory activity. Moreover, quantitative structure-activity relationship (QSAR) methods, like Comparative Molecular Similarity Analysis (CoMSIA) and Multiple Linear Regression (MLR), have been employed to predict the biological activities of these compounds, measured as IC50 values (Caballero et al., 2011).
Pyrrolidines Synthesis and Applications
- Pyrrolidines, closely related to 4-(Pyrrolidin-3-yloxy)pyridine dihydrochloride, exhibit significant biological effects and are utilized in medicine, industry (as dyes or agrochemical substances), and scientific research. Studies focusing on pyrrolidines synthesis, such as the [3+2] cycloaddition reaction involving N-methyl azomethine ylide, highlight their chemical importance and potential for diverse applications (Żmigrodzka et al., 2022).
Medicinal and Agrochemical Compound Preparation
- The rearrangement of chlorinated pyrrolidin-2-ones to yield 5-methoxylated 3-pyrrolin-2-ones demonstrates the relevance of compounds structurally related to 4-(Pyrrolidin-3-yloxy)pyridine dihydrochloride in the preparation of agrochemicals or medicinal compounds. This transformation is crucial for advancing the synthesis and application of these compounds in various fields (Ghelfi et al., 2003).
Microbiological Applications
- Derivatives of 2-mercapto-4-(pyrrolidin-1-yl)pyridine, structurally similar to 4-(Pyrrolidin-3-yloxy)pyridine dihydrochloride, have shown promise in microbiological applications. These compounds have been synthesized and screened for bacteriostatic and antituberculosis activity, revealing significant activity against various pathogens. This highlights the potential of such derivatives in the development of new antimicrobial agents (Miszke et al., 2008).
Safety And Hazards
特性
IUPAC Name |
4-pyrrolidin-3-yloxypyridine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O.2ClH/c1-4-10-5-2-8(1)12-9-3-6-11-7-9;;/h1-2,4-5,9,11H,3,6-7H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVFYGRPPQCWOAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1OC2=CC=NC=C2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Pyrrolidin-3-yloxy)pyridine dihydrochloride | |
CAS RN |
1220040-28-7 | |
| Record name | 4-(pyrrolidin-3-yloxy)pyridine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{[Cyclohexyl(methyl)amino]methyl}-4-fluoroaniline](/img/structure/B1455163.png)
![2-[3,4-Dihydro-2(1H)-isoquinolinylmethyl]-4-fluoroaniline](/img/structure/B1455164.png)

![4-[(3-Methylbutoxy)methyl]piperidine hydrochloride](/img/structure/B1455167.png)



![6-{[(3-Methoxyphenyl)methyl]amino}-1,2,3,4-tetrahydroquinolin-2-one](/img/structure/B1455174.png)
